Ethyl 4-cyclohexyl-2-(ethylamino)benzoate
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Overview
Description
Ethyl 4-cyclohexyl-2-(ethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a cyclohexyl group, and an ethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclohexyl-2-(ethylamino)benzoate typically involves the esterification of 4-cyclohexyl-2-(ethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclohexyl-2-(ethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyclohexyl-2-(ethylamino)benzoic acid.
Reduction: Formation of 4-cyclohexyl-2-(ethylamino)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyclohexyl-2-(ethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-cyclohexyl-2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-cyclohexyl-2-(ethylamino)benzoate can be compared with other similar compounds such as:
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in dental materials and as an ultraviolet filter in sunscreens.
Ethyl 4-(cyclohexylcarbonyl)benzoate: Used in various chemical applications and known for its unique structural properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61299-85-2 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 4-cyclohexyl-2-(ethylamino)benzoate |
InChI |
InChI=1S/C17H25NO2/c1-3-18-16-12-14(13-8-6-5-7-9-13)10-11-15(16)17(19)20-4-2/h10-13,18H,3-9H2,1-2H3 |
InChI Key |
BGKBUTDIKFLXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)OCC |
Origin of Product |
United States |
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